molecular formula C19H16N4OS B2444584 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034271-18-4

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2444584
CAS No.: 2034271-18-4
M. Wt: 348.42
InChI Key: AEEZKSZCKDCLHT-UHFFFAOYSA-N
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Description

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthetic Methodologies : A number of studies have focused on the synthesis of imidazo[1,2-a]pyridines and related compounds. One approach for synthesizing imidazo[1,5-a]pyridines starting from a carboxylic acid and 2-methylaminopyridines has been developed, allowing for the introduction of various substituents at the 1- and 3-positions (Crawforth & Paoletti, 2009). Additionally, methodologies involving "water-mediated" hydroamination and silver-catalyzed aminooxygenation have been reported for the synthesis of methylimidazo[1,2-a]pyridines (Mohan, Rao, & Adimurthy, 2013).

Biological Applications : Imidazo[1,2-a]pyridines have been investigated for their biological activities. For example, derivatives have been synthesized as potential antisecretory and cytoprotective antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989). In another study, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and prepared for testing as antirhinovirus agents, showcasing the potential of imidazo[1,2-a]pyridines in antiviral research (Hamdouchi, Blas, Prado, Gruber, Heinz, & Vance, 1999).

Chemical Modification and Optimization

Metabolism Studies : The modification of imidazo[1,2-a]pyrimidines to reduce metabolism mediated by aldehyde oxidase has been explored, addressing the optimization of pharmacokinetic properties (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011). This type of research is crucial for improving the efficacy and safety profile of therapeutic agents.

Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and related compounds have been synthesized and evaluated as antiprotozoal agents, demonstrating the versatility of this scaffold in addressing a variety of infectious diseases (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Mechanism of Action

Target of Action

The compound, 2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be these proteins.

Mode of Action

Based on the known activities of imidazo[1,2-a]pyridines, it can be inferred that the compound might interact with its targets (cdks, calcium channels, gaba a receptors) and modulate their functions . This could result in changes in cell cycle regulation, calcium ion transport, or neurotransmission.

Biochemical Pathways

The compound, being a potential CDK inhibitor, calcium channel blocker, and GABA A receptor modulator, could affect several biochemical pathways. It might influence cell cycle regulation, intracellular calcium signaling, and GABAergic neurotransmission . The downstream effects of these interactions could include altered cell proliferation, changes in cellular excitability, and modulation of synaptic transmission.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. As a potential CDK inhibitor, it could inhibit cell cycle progression and potentially exert anti-proliferative or cytostatic effects. As a calcium channel blocker, it could alter cellular excitability and various calcium-dependent cellular processes. As a GABA A receptor modulator, it could influence neuronal excitability and synaptic transmission .

Properties

IUPAC Name

2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-18(23-7-3-2-6-17(23)22-13)19(24)21-11-14-9-15(12-20-10-14)16-5-4-8-25-16/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEZKSZCKDCLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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